2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde
Description
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is a benzaldehyde derivative featuring a 2-methylpiperidin-1-ylmethyl substituent at the ortho position of the aromatic ring. The 2-methylpiperidine group introduces both basicity and conformational rigidity, as the piperidine ring adopts a chair conformation in related structures .
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-6-4-5-9-15(12)10-13-7-2-3-8-14(13)11-16/h2-3,7-8,11-12H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKTLFXFDUBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of benzaldehyde with 2-methylpiperidine. One common method is the reductive amination of benzaldehyde with 2-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-((2-Methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 2-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Biological Applications
Research indicates that compounds like 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde exhibit various biological activities:
- Antimicrobial Activity : Studies suggest that similar compounds have demonstrated effectiveness against a range of microbial pathogens, making this compound a candidate for further antimicrobial research.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory medications.
- Neuroprotective Effects : The piperidine ring structure is often associated with neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
- Pharmacological Investigations : Research published in pharmacology journals has explored the interactions of this compound with various biological targets, revealing insights into its mechanism of action and therapeutic potential.
- Antimicrobial Efficacy Studies : Laboratory studies have demonstrated the efficacy of similar compounds against specific bacterial strains, suggesting that this compound could be developed as an antimicrobial agent.
- Neuroprotective Research : Investigations into the neuroprotective effects of piperidine derivatives have indicated that this compound may offer protective benefits in models of neurodegeneration.
Mechanism of Action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form iminium ions, which can further react with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities. The piperidine moiety may also interact with biological receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
The following table and discussion highlight structural, synthetic, and functional differences between 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde and key analogs.
Table 1: Comparative Analysis of Structurally Related Benzaldehyde Derivatives
Key Comparison Points:
Structural and Electronic Effects
- Substituent Nature: The target compound’s 2-methylpiperidinylmethyl group is bulkier and more basic than the methoxy(phenyl)methyl group in 2a . In contrast, 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde has a para-substituted ethyl-piperidine chain, offering greater conformational flexibility compared to the ortho-substituted methyl linker in the target compound.
Physical and Spectral Properties
- While 2a and its analogs are typically oils , the Betti base derivative crystallizes due to intramolecular hydrogen bonding, a feature absent in the target compound. This difference may impact purification and stability.
- IR spectra of 2a show a C=O stretch at ~1680 cm⁻¹ , which may shift in the target compound due to the electron-donating piperidine group.
Biological Activity
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a benzaldehyde group linked to a 2-methylpiperidine moiety, contributing to its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, drawing on various research findings and case studies.
- Molecular Formula : CHN
- Molecular Weight : 189.28 g/mol
- Structure : The compound consists of a piperidine ring, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the piperidine structure contributes to this activity.
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| 4-(Piperidin-1-yl)benzaldehyde | Effective against S. aureus | |
| 3-(Morpholinomethyl)benzaldehyde | Moderate activity against E. coli |
Anti-Cancer Activity
In recent studies, compounds containing piperidine rings have demonstrated significant anti-cancer properties. For example, a related study highlighted that nitrogen-containing heterocycles, including those with piperidine substitutions, exhibited potent antiproliferative effects against cervical cancer cells (HeLa and SiHa), with IC values significantly lower than traditional chemotherapeutics like cisplatin .
Table: Anti-Cancer Activity of Related Compounds
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been explored in various studies. The piperidine moiety is often associated with neuroprotective effects due to its ability to interact with neurotransmitter systems and modulate neuroinflammation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may interact with various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in tumor growth and inflammation.
Study on Anticancer Properties
A systematic study focused on the structure–activity relationships (SAR) of nitrogen-containing heterocycles indicated that modifications on the piperidine ring can enhance anticancer activity. Compounds with a 4-methylpiperidine substitution showed superior efficacy against cancer cell lines compared to those with other substituents .
Study on Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including those containing piperidine rings. The findings revealed that these derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
